4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Tautomeric Behavior and Conformational Dynamics
Pyrazole derivatives typically exhibit tautomerism between 1H- and 2H- forms. However, the N1-benzyl substitution in this compound locks the tautomeric state as 1H-pyrazole , preventing proton migration.
Conformational Flexibility :
- The -CH₂- linker enables rotation, yielding two predominant conformers (Fig. 2):
- Syn : CF₃ group aligned with pyrazole C5.
- Anti : CF₃ group opposed to pyrazole C5.
- Energy barriers for rotation are ~8–12 kJ/mol, as determined by DFT calculations.
Crystal Packing Effects :
- In solid state, the anti-conformer dominates due to steric repulsion between CF₃ and pyrazole.
- Solution-state NMR shows a 3:1 equilibrium favoring the syn conformer.
Tables
Table 1 : Comparative bond lengths from XRD studies.
| Bond Type | Length (Å) |
|---|---|
| C-Br (pyrazole) | 1.89 |
| C-N (pyrazole) | 1.35 |
| C-F (CF₃) | 1.33 |
Table 2 : Key NMR chemical shifts.
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 8.22 | Pyrazole H3 |
| ¹³C | 121.9 (q) | CF₃ |
| ¹⁹F | -62.4 | CF₃ |
Properties
IUPAC Name |
4-bromo-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2/c12-10-5-16-17(7-10)6-8-1-3-9(4-2-8)11(13,14)15/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKXNRCHDNVDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route Overview
The synthesis typically proceeds via the following key steps:
Step 1: Preparation of 4-bromo-1H-pyrazole core
The pyrazole ring is constructed by cyclocondensation of appropriately substituted brominated enones or α,β-unsaturated ketones with hydrazines. Bromination at the 4-position is either introduced during ring formation or via selective bromination of the pyrazole ring post-cyclization.Step 2: N1-Alkylation with 4-(trifluoromethyl)benzyl halide
The 4-bromo-1H-pyrazole intermediate undergoes N-alkylation with 4-(trifluoromethyl)benzyl bromide or chloride under basic conditions to afford the target compound.
Detailed Preparation Method
2.2.1 Cyclocondensation to Form 4-Bromo-1H-Pyrazole
-
- 4-Bromo-3-oxobut-1-ene derivatives (brominated enones)
- Hydrazine hydrate or substituted hydrazines
-
- Solvent: Ethanol or methanol
- Temperature: Reflux (approx. 78–85°C)
- Time: 4–8 hours
Mechanism:
The α,β-unsaturated ketone undergoes nucleophilic attack by hydrazine, followed by cyclization and dehydration to yield the 4-bromo-1H-pyrazole ring.Purification:
The crude product is purified by recrystallization from ethyl acetate/hexane or by silica gel column chromatography.
2.2.2 N1-Alkylation with 4-(Trifluoromethyl)benzyl Halide
-
- 4-Bromo-1H-pyrazole (prepared above)
- 4-(Trifluoromethyl)benzyl bromide or chloride
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN)
-
- Temperature: Room temperature to 60°C
- Time: 6–18 hours under inert atmosphere (N₂ or Ar)
Procedure:
The pyrazole nitrogen is deprotonated by the base, generating a nucleophilic species that attacks the benzyl halide, forming the N-benzylated product.Work-up and purification:
After completion, the reaction mixture is quenched with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Alternative Synthetic Approaches
Bromination of N-(4-(trifluoromethyl)benzyl)-1H-pyrazole
An alternative route involves first synthesizing N-(4-(trifluoromethyl)benzyl)-1H-pyrazole, followed by selective bromination at the 4-position of the pyrazole ring.
- Brominating agent: N-Bromosuccinimide (NBS)
- Solvent: Dichloromethane (CH₂Cl₂)
- Temperature: 0°C to room temperature
- Reaction time: 1–3 hours
This method requires careful control to avoid polybromination and side reactions.
Lithiation and Electrophilic Quenching
Step 1: Lithiation at the 4-position of 1-(4-(trifluoromethyl)benzyl)pyrazole using lithium diisopropylamide (LDA) at –78°C in tetrahydrofuran (THF).
Step 2: Quenching with bromine or electrophilic brominating agents to introduce the bromine atom selectively.
This approach offers regioselectivity and can be adapted for functionalization at other positions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation | Brominated enone + hydrazine hydrate | Reflux (78°C) | 4–8 h | 70–85 | Solvent: EtOH or MeOH; inert atmosphere preferred |
| N1-Alkylation | 4-Bromo-1H-pyrazole + 4-(CF₃)benzyl bromide + K₂CO₃ | RT to 60°C | 6–18 h | 65–80 | Solvent: DMF or MeCN; inert atmosphere |
| Bromination | N-(4-(CF₃)benzyl)-1H-pyrazole + NBS | 0°C to RT | 1–3 h | 60–75 | Solvent: CH₂Cl₂; control to avoid overbromination |
| Lithiation/Bromination | LDA at –78°C, then Br₂ quench | –78°C to RT | 2–4 h | 55–70 | High regioselectivity; requires low temperature |
Purification Techniques
Column Chromatography: Silica gel is the most common stationary phase. Elution solvents typically involve gradients of hexane and ethyl acetate.
Recrystallization: Common solvents include ethyl acetate/hexane mixtures, providing high purity crystals.
Analytical Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) confirms purity.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR confirms the aromatic protons and methylene protons of the benzyl group.
- $$^{13}C$$ NMR identifies the carbon signals of the pyrazole ring and trifluoromethyl group.
- $$^{19}F$$ NMR confirms the trifluoromethyl group presence.
Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns consistent with bromine.
Melting Point: Typically in the range of 90–110°C depending on purity.
X-ray Crystallography: Provides unambiguous structural confirmation, especially of substitution positions.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation + N-Alkylation | Ring formation followed by N-benzylation | Straightforward, scalable | Requires pure intermediates |
| Bromination of N-benzyl pyrazole | Post-alkylation selective bromination | Avoids lithiation step | Risk of overbromination |
| Lithiation and Electrophilic Quenching | Regioselective lithiation then bromination | High regioselectivity | Requires low temperatures, sensitive reagents |
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form dihydropyrazoles.
Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Coupling reactions: Palladium catalysts are often used in Suzuki-Miyaura or Heck coupling reactions.
Major Products
Substitution reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation reactions: Products include pyrazole N-oxides.
Coupling reactions: Products include biaryl or vinyl derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is in the development of pharmaceutical agents. The compound exhibits potential as an anti-inflammatory and analgesic agent due to its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study : A study demonstrated that derivatives of pyrazole compounds, including this specific compound, showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The introduction of trifluoromethyl groups has been linked to enhanced bioactivity and selectivity towards these enzymes, indicating a promising pathway for drug development targeting inflammation-related diseases .
Agrochemicals
The compound is also being investigated for its use in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing novel agricultural chemicals that can effectively manage pests while minimizing environmental impact.
Data Table: Agrochemical Activity
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Herbicidal | Various weeds | |
| Derivative A | Insecticidal | Aphids |
Material Science
In material science, this compound has been explored for its potential as a building block in the synthesis of advanced materials, including polymers and nanocomposites. Its unique chemical properties allow for the modification of material characteristics such as thermal stability and mechanical strength.
Case Study : Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance their thermal properties significantly. For instance, a study on polycarbonate composites revealed that adding this compound improved thermal degradation temperatures by up to 30°C compared to unmodified polymers .
Mechanism of Action
The mechanism of action of 4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Halogen Substituents
- 4-Bromo vs. For instance, isostructural chloro and bromo derivatives of thiazole-pyrazole hybrids (e.g., compounds 4 and 5 in ) show differences in intermolecular interactions, which may correlate with therapeutic efficacy .
- 4-Bromo vs. 4-Nitro Derivatives : The nitro group is strongly electron-withdrawing, reducing aromatic ring electron density more significantly than bromine. For example, 4-nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole () likely exhibits distinct reactivity in nucleophilic substitution reactions compared to the bromo analogue.
Alkyl/Aryl Substituents at the 1-Position
- Benzyl vs.
- Isobutyl vs. Benzyl Groups : 4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole (CAS 20154-03-4) has a branched alkyl chain, increasing hydrophobicity and possibly improving membrane permeability compared to the benzyl-substituted compound .
Heterocycle Variations
- Pyrazole vs. Imidazole : Replacing the pyrazole core with imidazole (e.g., 4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole, CAS 1353856-15-1) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and basicity. Imidazoles often exhibit higher metabolic stability in vivo .
Functional Group Modifications
- Trifluoromethyl vs.
Data Tables
Table 1: Physicochemical Properties of Selected Pyrazole Derivatives
Biological Activity
4-Bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C11H8BrF3N2
- Molecular Weight : 305.1 g/mol
- CAS Number : 1306966-11-9
- Structure : The compound features a pyrazole ring substituted with bromine and a trifluoromethyl phenyl group, contributing to its unique biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromophenyl isothiocyanate with 1-[(3-trifluoromethyl)phenyl]piperazine, followed by crystallization from ethanol solutions. This process yields high purity products suitable for biological testing .
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. In particular, studies have shown that compounds with similar structures to this compound display significant activity against various bacterial and fungal strains. For instance:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Fungal Strains Tested :
- Candida albicans
The compound's effectiveness was assessed using standard antimicrobial susceptibility tests, showing promising results against these pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds similar to this compound have been tested in vivo for their ability to reduce inflammation in models such as carrageenan-induced edema in rats. Results indicated that these compounds could reduce swelling significantly, comparable to known anti-inflammatory drugs like indomethacin .
Study on Antifungal Activity
In one study, a series of pyrazole derivatives were synthesized and screened for antifungal activity. The results indicated that certain derivatives exhibited strong inhibitory effects against Candida albicans, suggesting that modifications to the pyrazole structure could enhance antifungal potency .
Study on Antitumor Activity
Another investigation focused on the antitumor properties of pyrazole derivatives, including those structurally related to this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects and the ability to inhibit specific cancer-related pathways, such as BRAF(V600E) and EGFR signaling pathways .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Q. What are the common synthetic routes for 4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example:
- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or α,β-unsaturated ketones in polar solvents (e.g., ethanol, THF) under reflux. Catalysts like POCl₃ or H₂SO₄ may accelerate cyclization .
- Nucleophilic Substitution : Introducing the bromo group via N-bromosuccinimide (NBS) in DMF or CCl₄ at 0–25°C .
Optimization Tips : - Monitor reaction progress using TLC or LC-MS.
- Purify via column chromatography (silica gel, hexane/EtOAc gradients) .
Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C, 4h | 65–75 | |
| Bromination | NBS, DMF, 25°C, 12h | 60–70 |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer:
- X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement). For example, orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters a = 11.35 Å, b = 14.05 Å, c = 15.95 Å .
- Spectroscopy :
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or intermolecular interactions?
Methodological Answer :
- Hydrogen Bond Analysis : Use programs like Mercury to visualize interactions (e.g., C–H···N/F or π–π stacking). For example, in the title compound, C–H···N interactions (2.8–3.2 Å) stabilize the crystal lattice .
- Validation Tools : Cross-check with CheckCIF to identify outliers in bond lengths/angles. Adjust refinement parameters (e.g., thermal displacement) in SHELXL .
Example : A dihedral angle of 5.49° between pyrazole and benzene rings was resolved by adjusting torsion restraints .
Q. What strategies mitigate low yields in multi-step syntheses, particularly during functionalization?
Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites during bromination or alkylation .
- Catalysis : Employ Cu(I)-catalyzed click chemistry for triazole hybrid formation (e.g., CuSO₄/ascorbate at 50°C, 16h, 61% yield) .
- Side Reaction Mitigation : Add molecular sieves to absorb byproducts (e.g., H₂O in THF-based reactions) .
Q. How are structure-activity relationships (SAR) studied for this compound in biological systems?
Methodological Answer :
- Bioisosteric Replacement : Substitute the bromo group with Cl or CF₃ to assess antimicrobial activity .
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., DNA gyrase ATP-binding sites). Pyrazole derivatives show IC₅₀ values <10 µM against E. coli .
Data Table :
| Derivative | Substituent | IC₅₀ (µM) | Target |
|---|---|---|---|
| Parent | Br | 8.2 | DNA Gyrase |
| Analog | Cl | 12.5 | DNA Gyrase |
Q. What computational methods predict the compound’s stability under varying pH or temperature?
Methodological Answer :
- DFT Calculations : Use Gaussian09 to model degradation pathways (e.g., hydrolysis of the trifluoromethyl group at B3LYP/6-31G* level) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC. Degradation <5% indicates robustness .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. inactive results)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
